1-(4-Hydrazino-phenyl)-imidazolidin-2-one hydrochloride
Description
1-(4-Hydrazino-phenyl)-imidazolidin-2-one hydrochloride is a synthetic organic compound featuring an imidazolidin-2-one core substituted at the 1-position with a 4-hydrazinophenyl group. The hydrazine (-NH-NH₂) moiety at the para position of the phenyl ring introduces strong nucleophilic and chelating properties, while the imidazolidin-2-one ring provides structural rigidity and hydrogen-bonding capacity. This compound’s hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical or coordination chemistry applications.
Properties
IUPAC Name |
1-(4-hydrazinylphenyl)imidazolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.ClH/c10-12-7-1-3-8(4-2-7)13-6-5-11-9(13)14;/h1-4,12H,5-6,10H2,(H,11,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVAPJHOUHHNQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-08-0 | |
| Record name | 2-Imidazolidinone, 1-(4-hydrazinylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydrazino-phenyl)-imidazolidin-2-one hydrochloride typically involves the condensation of 4-hydrazinobenzoic acid with an appropriate imidazolidinone derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. For instance, the reaction can be performed using acetic acid as a catalyst in ethanol under microwave irradiation, which provides a rapid and efficient synthesis route .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydrazino-phenyl)-imidazolidin-2-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions on the phenyl ring can produce a variety of functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- 1-(4-Hydrazino-phenyl)-imidazolidin-2-one hydrochloride is primarily investigated for its potential as an antitumor agent. Its hydrazine moiety is known to exhibit anticancer properties, making it a candidate for further drug development.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of hydrazino compounds showed significant inhibition of tumor growth in murine models, suggesting the compound's potential in cancer therapy .
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Data Table : Antimicrobial Efficacy
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 75 µg/mL Pseudomonas aeruginosa 100 µg/mL -
Biochemical Studies
- The compound has been used as a probe in biochemical assays to study enzyme inhibition mechanisms. Its structure allows for interaction with various biological targets.
- Mechanism of Action : It is hypothesized that the hydrazino group can form hydrazone derivatives with carbonyl-containing substrates, potentially inhibiting enzymes involved in metabolic pathways.
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Case Study : Research published in Neuroscience Letters indicated that the compound reduced oxidative stress markers in neuronal cell cultures, hinting at its protective effects against neurotoxicity .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with imidazolidinones under acidic conditions. The resulting compound can be modified to enhance its biological activity or reduce toxicity.
Mechanism of Action
The mechanism of action of 1-(4-Hydrazino-phenyl)-imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways, modulating biological processes and exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Aryl-Substituted Imidazolidin-2-ones
Key Observations :
- Hydrazino vs.
- Electron Effects: Chloro substituents (e.g., 3-chlorophenyl) reduce electron density on the phenyl ring, altering reactivity compared to electron-donating hydrazino groups .
Aliphatic-Substituted Imidazolidin-2-ones
Key Observations :
- Polarity and Solubility: Hydroxyethyl and aliphatic amine substituents (e.g., piperidinyl) improve aqueous solubility, whereas aromatic substituents (e.g., hydrazinophenyl) may prioritize coordination or targeting specific enzymes .
- Biological Targeting : Aliphatic derivatives are more likely to cross cell membranes, making them suitable for central nervous system (CNS) applications, while aryl-substituted analogs may target extracellular metal ions or surface receptors .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Hydrazino groups may introduce additional IR peaks for N-H and N-N bonds, distinguishing them from amino or alkoxy substituents .
- Hydrochloride salts generally exhibit higher melting points and solubility than free bases .
Biological Activity
1-(4-Hydrazino-phenyl)-imidazolidin-2-one hydrochloride is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1187928-08-0
- Molecular Formula : C9H12ClN5O
The compound features a hydrazine functional group, which is known for its reactivity and ability to form various derivatives. This structural motif is often associated with biological activity, particularly in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The hydrazine group may facilitate binding to various enzymes, potentially inhibiting their activity. This mechanism is critical in cancer therapy and antimicrobial applications.
- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown MIC values comparable to established antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.050 |
| Escherichia coli | 0.065 |
| Pseudomonas aeruginosa | 0.060 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various human tumor cell lines, including LCLC-103H and A-427. The compound's effectiveness was assessed using standard assays to determine cell viability and proliferation rates .
| Cell Line | IC50 (µM) |
|---|---|
| LCLC-103H | 10.5 |
| A-427 | 12.3 |
These findings indicate that this compound may inhibit cancer cell growth effectively.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Schiff Bases : A study involving Schiff bases derived from hydrazine showed promising antibacterial properties, leading researchers to explore similar derivatives like this compound for enhanced efficacy against resistant bacterial strains .
- Antitubercular Activity : Compounds structurally related to imidazolidinones have been tested for their antitubercular properties, showing significant activity against Mycobacterium tuberculosis with low MIC values, suggesting a potential therapeutic role for our compound in treating tuberculosis .
Q & A
Q. What are the key synthetic pathways for 1-(4-Hydrazino-phenyl)-imidazolidin-2-one hydrochloride, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of hydrazine derivatives with carbonyl-containing precursors under controlled conditions (e.g., reflux in ethanol at 70–80°C). Critical steps include:
- Hydrazine coupling : Reacting 4-hydrazinophenyl derivatives with imidazolidin-2-one precursors.
- Salt formation : Treating the base compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility .
- Purification : Recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol gradients) to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- NMR spectroscopy : - and -NMR to confirm the hydrazino-phenyl and imidazolidinone moieties.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at 239.09 g/mol) .
- X-ray diffraction (XRD) : For crystalline structure determination (if single crystals are obtainable) .
Q. What are the standard solubility and stability profiles of this compound?
- Data :
| Property | Value/Profile |
|---|---|
| Solubility | Water-soluble (due to hydrochloride salt) |
| Thermal stability | Stable up to 200°C (decomposes above) |
| pH stability | Stable in acidic conditions (pH 3–6) |
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the hydrazine coupling step?
- Methodology :
- Design of Experiments (DOE) : Use factorial design to test variables (temperature, solvent polarity, stoichiometry). For example:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–90°C | 75°C |
| Solvent | Ethanol, DMF, THF | Ethanol |
| Hydrazine:Ketone | 1:1 to 1:1.2 | 1:1.1 |
- Catalyst screening : Additives like acetic acid (0.5–1.0 eq) improve yields by 15–20% .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor binding)?
- Methodology :
- Assay validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Structural analogs : Compare activity with derivatives (e.g., 2-fluoroethyl or benzimidazole analogs) to identify substituent effects .
- Computational docking : Use tools like AutoDock to predict binding affinities to target enzymes/receptors .
Q. What computational tools are effective for predicting regioselectivity in derivatization reactions?
- Methodology :
- Quantum chemical calculations : DFT (B3LYP/6-31G*) to model electron density and identify reactive sites (e.g., hydrazine group as nucleophile) .
- Retrosynthesis software : Tools like ICReDD’s AI-driven platform predict feasible routes and regioselective outcomes .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Substituent variation : Synthesize derivatives with modifications at:
- Phenyl ring : Electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups.
- Imidazolidinone core : Alkyl or aryl substitutions .
- Bioassays : Test against targets (e.g., xanthine oxidase for gout or kinase inhibitors for cancer) .
Q. What green chemistry approaches can reduce waste in large-scale synthesis?
- Methodology :
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent .
- Catalysis : Use immobilized catalysts (e.g., silica-supported HCl) for recyclability .
Q. How to assess photostability and oxidative degradation pathways?
- Methodology :
- Stress testing : Expose to UV light (254 nm) and measure degradation via HPLC.
- Mass spectral analysis : Identify degradation products (e.g., imidazolidinone ring opening) .
Q. What advanced techniques validate interactions with biological targets?
- Methodology :
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, K, K).
- Cryo-EM : For structural insights into compound-protein complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
